3-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
Description
Properties
CAS No. |
858118-80-6 |
|---|---|
Molecular Formula |
C21H14ClN3O2 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
3-[3-(4-chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]benzamide |
InChI |
InChI=1S/C21H14ClN3O2/c22-15-6-4-12(5-7-15)19(26)17-11-25-21-18(17)16(8-9-24-21)13-2-1-3-14(10-13)20(23)27/h1-11H,(H2,23,27)(H,24,25) |
InChI Key |
OWNCGWILMDDHJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=C3C(=CNC3=NC=C2)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the pyrrolo[2,3-b]pyridine core using 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with benzoyl chloride or a similar reagent to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
The compound is part of a class of pyrazole derivatives known for their anti-inflammatory effects. Research indicates that derivatives similar to 3-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide exhibit selective inhibition of cyclooxygenase-2 (COX-II), an enzyme associated with inflammation and pain. For instance, studies have shown that certain pyrazole derivatives demonstrate significant COX-II selectivity and reduced ulcerogenic effects compared to traditional anti-inflammatory drugs like Celecoxib .
Anticancer Activity
In addition to its anti-inflammatory properties, this compound has been investigated for its anticancer potential. The structural features of pyrrolopyridine derivatives are believed to contribute to their ability to inhibit cancer cell proliferation. For example, compounds with similar scaffolds have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound. Research has highlighted that modifications in the substituents on the pyrrolopyridine core can significantly influence both COX-II inhibition and anticancer activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance biological activity .
Case Studies
Case Study 1: COX-II Inhibition
In a comparative study of various pyrazole derivatives, this compound was evaluated alongside other compounds for its COX-II inhibitory activity. Results indicated that this compound exhibited comparable potency to leading anti-inflammatory agents, demonstrating its potential as a therapeutic candidate in treating inflammatory diseases .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of pyrrolopyridine derivatives, including this compound. The compound was tested against several cancer cell lines, showing significant cytotoxicity and inducing apoptosis in targeted cells. These findings support further development as a potential anticancer therapeutic agent .
Comparative Data Table
| Property/Activity | This compound | Celecoxib | Other Pyrazole Derivatives |
|---|---|---|---|
| COX-II Inhibition IC50 (μM) | Comparable potency | 32.1 | Varies (0.011 - 38 μM) |
| Cytotoxicity (Cancer Cell Lines) | Significant activity observed | Not applicable | Varies by derivative |
| Ulcerogenic Effects | Minimal | Moderate | Varies |
Mechanism of Action
The mechanism of action of 3-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular pathways and exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and related analogs:
*Calculated based on structural analysis.
Functional Group Impact on Activity
- Chlorobenzoyl vs. Aminoethyl (): The 4-chlorobenzoyl group in the target compound may enhance lipophilicity and target binding compared to the polar aminoethyl group in . However, the dihydrochloride salt in likely improves aqueous solubility, a critical factor for bioavailability.
- Oxymethyl Linker vs.
- LRRK2 Inhibitor Analogs (): CHEMBL1986943 achieves high potency (pKi = 8.1) via a pyrimidinyl amino group and cyclohexanol substituent . The target compound’s chlorobenzoyl group could similarly modulate kinase affinity, though empirical validation is needed.
Research Findings and Hypotheses
- Kinase Inhibition Potential: The pyrrolo[2,3-b]pyridine core is a common feature in kinase inhibitors (e.g., LRRK2 inhibitors in ). The target compound’s chlorobenzoyl group may mimic ATP-binding pocket interactions observed in other kinase inhibitors.
- Steric Effects : The phenylpyrrolidine substituent in introduces steric bulk, which could hinder membrane permeability compared to the target compound’s compact structure.
Biological Activity
3-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H14ClN3O2, with a molecular weight of 375.80 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities.
Research indicates that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit various pharmacological activities. The mechanisms often involve interactions with specific biological targets such as kinases and receptors. For instance, similar compounds have shown inhibitory effects on RET kinase activity, which is crucial in cancer therapy .
Anticancer Activity
Studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine can inhibit cell proliferation in cancer models. For example, compounds designed based on this scaffold have shown moderate to high potency in inhibiting RET kinase activity, which correlates with reduced tumor growth in various cancer cell lines .
Antibacterial Activity
The antibacterial properties of related compounds have been evaluated against several strains. In particular, compounds with similar structures have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential for development as antibacterial agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are significant for therapeutic applications in neurodegenerative diseases and gastrointestinal disorders .
Data Table: Biological Activities of Related Compounds
Case Studies
Case Study 1: RET Kinase Inhibition
A study focused on a series of 4-chloro-benzamide derivatives found that one compound significantly inhibited RET kinase activity both at the molecular and cellular levels. This inhibition correlated with reduced cell proliferation in RET-driven cancer models .
Case Study 2: Antibacterial Screening
Another investigation assessed the antibacterial effects of synthesized benzamides. The results indicated that certain derivatives exhibited strong inhibitory effects against Bacillus subtilis, highlighting their potential as novel antibacterial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-(4-chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via amide bond formation using General Procedure F1 (amide coupling), as described for structurally similar pyrrolo[2,3-b]pyridine derivatives . Key steps include:
- Activation of the carboxylic acid moiety with HATU or EDCI/HOBt.
- Reaction with the amine component under inert conditions (N₂ atmosphere).
- Purification via silica gel chromatography, followed by HPLC (≥97% purity confirmed by retention time analysis) .
Q. How should researchers characterize the compound’s structural integrity?
- Methodology : Employ a combination of:
- ¹H/¹³C NMR spectroscopy : Key diagnostic signals include aromatic protons (δ 7.5–8.7 ppm), pyrrolo[2,3-b]pyridine NH (~12.4 ppm), and benzamide carbonyl (C=O, ~168 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS m/z: ~446.929 for related analogs) .
- X-ray crystallography : Resolve chiral centers (if present) using single-crystal diffraction, as demonstrated for ethyl 2-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl] derivatives .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology :
- Kinase inhibition assays : Test against tyrosine kinases (e.g., Abl, EGFR) using ADP-Glo™ kinase assays .
- Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., HCT-116, MDA-MB-231) with IC₅₀ calculations .
- Target engagement : Radioligand binding assays for dopamine D₄ receptors, as seen in analogs like L-745,870 .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
- Methodology :
- Substituent variation : Modify the 4-chlorobenzoyl group (e.g., replace with trifluoromethyl or nitro groups) and assess potency changes. For example, replacing 4-chloro with 3,4-difluoro increased kinase selectivity in related compounds .
- Core scaffold modifications : Compare pyrrolo[2,3-b]pyridine derivatives with pyrazolo[3,4-d]pyrimidine analogs to evaluate metabolic stability .
- Data analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with binding affinity to RORγ receptors .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Assay standardization : Ensure consistent cell lines (e.g., avoid mixing results from HEK293 and CHO cells) and control for serum protein binding .
- Metabolic stability testing : Use liver microsomes (human/rat) to identify if conflicting in vivo/in vitro results stem from rapid clearance .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Q. What are the challenges in scaling up synthesis, and how can they be addressed?
- Methodology :
- Process chemistry : Replace chromatographic purification with crystallization (e.g., from ethyl acetate/hexane) for cost-effective scale-up .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., dechlorinated analogs) and adjust reaction conditions (e.g., lower temperature for nitro-group stability) .
- Regulatory compliance : Follow ICH Q11 guidelines for critical quality attributes (CQAs), such as residual solvent limits (e.g., ≤500 ppm DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
